molecular formula C20H19N3O3S2 B2371564 Methyl 4-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)benzoate CAS No. 1448133-30-9

Methyl 4-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)benzoate

Cat. No. B2371564
CAS RN: 1448133-30-9
M. Wt: 413.51
InChI Key: VOYRWWKXBQPNEX-UHFFFAOYSA-N
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Description

“Methyl 4-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)benzoate” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are known to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, like the one in your compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anticancer Activity

Thiazoles are found in many potent biologically active compounds, such as antineoplastic drugs . Therefore, your compound could potentially be explored for its anticancer activity.

Anti-inflammatory and Analgesic Activities

Some indole derivatives, which are structurally similar to thiazoles, have shown anti-inflammatory and analgesic activities . This suggests that your compound might also have potential in this area.

Antimicrobial Activity

Thiophene and thiazole derivatives have demonstrated antimicrobial properties . This makes your compound a potential candidate for the development of new antimicrobial agents.

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Your compound, with its thiophene moiety, could potentially be used in this field.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that your compound could be of interest in the development of new semiconductor materials.

Future Directions

Thiazole derivatives have been the focus of many research studies due to their diverse biological activities . Future research may focus on designing and developing different thiazole derivatives to act as potential drug molecules with lesser side effects .

properties

IUPAC Name

methyl 4-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-26-19(25)15-4-2-14(3-5-15)18(24)22-7-9-23(10-8-22)20-21-17(13-28-20)16-6-11-27-12-16/h2-6,11-13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYRWWKXBQPNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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